REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].S>CCCCCCCC.O.[Cu].[Cu].O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31] |f:5.6.7|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
|
O.[Cu].[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resultant was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with 9 ml of octane
|
Type
|
WASH
|
Details
|
The mixed solution of the obtained filtrate and washing
|
Type
|
CUSTOM
|
Details
|
The reaction yield was 72%
|
Type
|
CONCENTRATION
|
Details
|
Octane was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added 10.3 ml of ethanol and 3.9 ml of water
|
Type
|
TEMPERATURE
|
Details
|
heated to 64° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool over night
|
Type
|
ADDITION
|
Details
|
2.8 ml of a mixed solution of ethanol/water (7/1) was added to it
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 5° C.
|
Type
|
FILTRATION
|
Details
|
The crystals were filtrated
|
Type
|
WASH
|
Details
|
washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].S>CCCCCCCC.O.[Cu].[Cu].O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31] |f:5.6.7|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
|
O.[Cu].[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resultant was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with 9 ml of octane
|
Type
|
WASH
|
Details
|
The mixed solution of the obtained filtrate and washing
|
Type
|
CUSTOM
|
Details
|
The reaction yield was 72%
|
Type
|
CONCENTRATION
|
Details
|
Octane was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added 10.3 ml of ethanol and 3.9 ml of water
|
Type
|
TEMPERATURE
|
Details
|
heated to 64° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool over night
|
Type
|
ADDITION
|
Details
|
2.8 ml of a mixed solution of ethanol/water (7/1) was added to it
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 5° C.
|
Type
|
FILTRATION
|
Details
|
The crystals were filtrated
|
Type
|
WASH
|
Details
|
washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |